molecular formula C18H19ClN4O B15122654 N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine

N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine

Cat. No.: B15122654
M. Wt: 342.8 g/mol
InChI Key: LEGZGUDNIBMFPY-UHFFFAOYSA-N
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Description

N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a synthetic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can be done by using advanced catalytic systems, such as nanocatalysts or metal catalysts, and employing eco-friendly pathways .

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine stands out due to its unique combination of a benzoxazole core with a piperidine and pyridine moiety. This structural arrangement imparts distinct biological activities and makes it a valuable compound for various research applications .

Properties

Molecular Formula

C18H19ClN4O

Molecular Weight

342.8 g/mol

IUPAC Name

N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine

InChI

InChI=1S/C18H19ClN4O/c1-22(17-4-2-3-9-20-17)14-7-10-23(11-8-14)18-21-15-6-5-13(19)12-16(15)24-18/h2-6,9,12,14H,7-8,10-11H2,1H3

InChI Key

LEGZGUDNIBMFPY-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC3=C(O2)C=C(C=C3)Cl)C4=CC=CC=N4

Origin of Product

United States

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